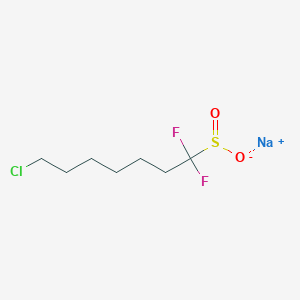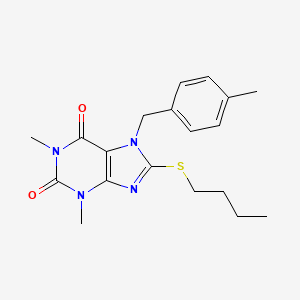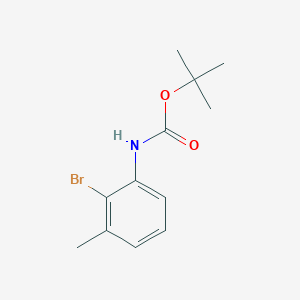![molecular formula C21H22N4O3 B12053770 2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)
2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the hydrazide group: This step involves the reaction of the quinoline derivative with hydrazine hydrate.
Formation of the final compound: The final step involves the condensation of the hydrazide derivative with 3-pyridylmethanal under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Hydrazide derivatives: Such as isoniazid, used in the treatment of tuberculosis.
Uniqueness
4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and hydrazide derivatives.
Eigenschaften
Molekularformel |
C21H22N4O3 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4-hydroxy-2-oxo-1-pentyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-2-3-6-12-25-17-10-5-4-9-16(17)19(26)18(21(25)28)20(27)24-23-14-15-8-7-11-22-13-15/h4-5,7-11,13-14,26H,2-3,6,12H2,1H3,(H,24,27)/b23-14+ |
InChI-Schlüssel |
ZDYWILRORYIJHY-OEAKJJBVSA-N |
Isomerische SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)





![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)

![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053751.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)


